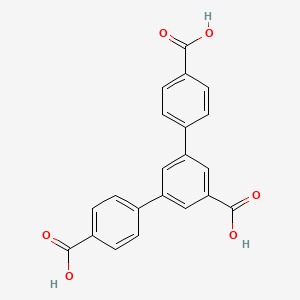

3,5-Bis(4-carboxyphenyl)benzoic acid

Overview

Description

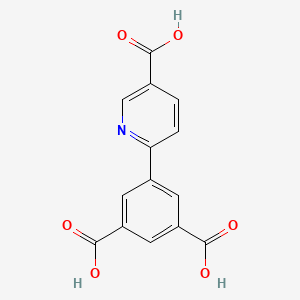

“3,5-Bis(4-carboxyphenyl)benzoic acid” is a type of tripodal tricarboxylic acid . It is also known as “3,5-di (4’-carboxylphenyl)benozoic acid” with a chemical formula of C21H14O6 . It is used in the synthesis of new types of coordination polymers .

Synthesis Analysis

The synthesis of “this compound” involves hydrothermal reactions of transition-metal salts with the acid at different pH values . This process produces new coordination polymers . In another study, four new coordination polymers were synthesized under hydrothermal conditions .Molecular Structure Analysis

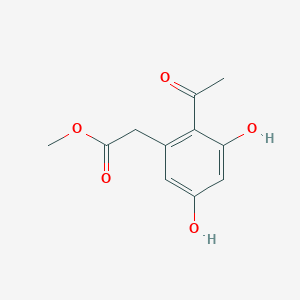

The molecular structure of “this compound” is characterized by a total of 43 bonds, including 29 non-H bonds, 21 multiple bonds, 5 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 3 carboxylic acids (aromatic), and 3 hydroxyl groups .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 362.33, a density of 1.406±0.06 g/cm3 (Predicted), a melting point of >300 °C, and a boiling point of 676.4±55.0 °C (Predicted) .Scientific Research Applications

Photophysical Properties and Coordination Polymers : A study conducted by Sivakumar et al. (2011) on lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(benzyloxy)benzoic acid, highlights their synthesis, crystal structures, and photophysical properties. These lanthanide complexes are characterized by their interesting one-dimensional coordination polymers and efficient light harvesting chromophores, which show bright green luminescence efficiencies, particularly for the Tb(3+) complexes (Sivakumar et al., 2011).

- Fs exhibit distinct 3D networks and novel self-interpenetrating prototypes, contributing valuable insights into the structural variety of MOFs and their thermal and magnetic properties (Chen et al., 2014).

Polymer Synthesis and Properties : Research by Yong-fen (2012) on the synthesis of 3,5-Bis(4-aminophenoxy) Benzoic Acid and its polyimide films reveals the potential of this compound in creating various aromatic polyimide films. These films exhibit high transmissivity, ultraviolet absorption performance, and excellent hydrophobic properties, which might be beneficial in various industrial applications (Yong-fen, 2012).

- le et al. (1999) explored the application of 3,5-bis(phosphonomethyl)benzoic acid as a metal oxide surface bivalent anchor. They developed a protected form of this compound and demonstrated its ability to bind to metal oxide surfaces, such as Tin(IV)-doped indium oxide and nanocrystalline TiO2 electrodes. This research provides insights into the potential use of this compound in surface modification of metal oxides (Nakhle et al., 1999).

Supramolecular Chemistry and Coordination Polymers : Przybył et al. (2013) investigated the supramolecular arrangement of 3,5-bis[methylene(dihydroxyphosphoryl)]benzoic acid and its complex with calcium. The study provides detailed information on the crystalline forms, molecular interactions, and structural properties of these compounds. This research contributes to the understanding of supramolecular chemistry and the design of coordination polymers (Przybył et al., 2013).

Liquid-Crystalline Networks : Kihara et al. (1996) conducted a study on supramolecular liquid-crystalline networks built by the self-assembly of multifunctional hydrogen-bonding molecules, including 3,5-bis(4-carboxyphenoxy)benzoic acid. This research highlights the formation of liquid-crystalline network structures through self-assembly, which could have implications in materials science and nanotechnology (Kihara et al., 1996).

Safety and Hazards

Future Directions

“3,5-Bis(4-carboxyphenyl)benzoic acid” is used in the synthesis of coordination polymers, which have a wide range of applications such as sensing and photocatalysis . These coordination polymers can serve as chemosensors to detect ppm-grade nitrobenzene . They also exhibited optical semiconducting behavior and were used as photocatalysts for the photodecomposition of antibiotics .

Mechanism of Action

Target of Action

The primary targets of this compound are transition metal cations . It interacts with these targets to form coordination polymers .

Mode of Action

The compound interacts with its targets through hydrothermal reactions . It links transition metal cations into 2D or 3D networks, depending on the specific conditions and the presence of other molecules .

Biochemical Pathways

It’s known that the compound can form coordination polymers, which have potential applications in various fields, including sensing and photocatalysis .

Pharmacokinetics

Its solubility, stability, and reactivity can be influenced by factors such as ph and the presence of organic bases .

Result of Action

The formation of coordination polymers can result in materials with unique opto-electronic properties . For example, some of these polymers can serve as chemosensors to detect certain substances .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of organic bases . These factors can affect the compound’s ability to form coordination polymers .

Properties

IUPAC Name |

3,5-bis(4-carboxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O6/c22-19(23)14-5-1-12(2-6-14)16-9-17(11-18(10-16)21(26)27)13-3-7-15(8-4-13)20(24)25/h1-11H,(H,22,23)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCIYASAEQYMAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

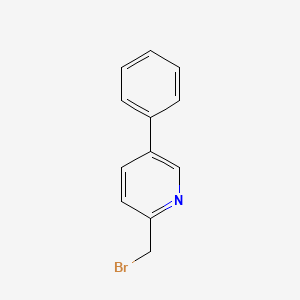

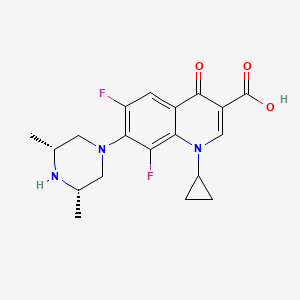

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine](/img/structure/B3320714.png)

![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3320755.png)

![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B3320762.png)

![6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B3320785.png)

![Benzene, 1,2-bis[(2-propynyloxy)methyl]-](/img/structure/B3320799.png)

![ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate](/img/structure/B3320821.png)